L-N,N-Diethylalanine 6-chloro-o-tolyl ester hydrochloride
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Overview
Description
L-N,N-Diethylalanine 6-chloro-o-tolyl ester hydrochloride is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its reactivity and potential biological activities. This compound is characterized by the presence of a 6-chloro-o-tolyl ester group attached to the L-N,N-diethylalanine backbone, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-N,N-Diethylalanine 6-chloro-o-tolyl ester hydrochloride typically involves the esterification of L-N,N-diethylalanine with 6-chloro-o-tolyl chloride in the presence of a suitable base, such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
L-N,N-Diethylalanine 6-chloro-o-tolyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the 6-chloro-o-tolyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
L-N,N-Diethylalanine 6-chloro-o-tolyl ester hydrochloride is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of L-N,N-Diethylalanine 6-chloro-o-tolyl ester hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active L-N,N-diethylalanine, which can interact with enzymes or receptors in biological systems. The chlorine atom in the 6-chloro-o-tolyl group may also play a role in its biological activity by forming covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
- L-N,N-Diethylalanine 6-chloro-p-tolyl ester hydrochloride
- L-N,N-Diethylalanine 6-bromo-o-tolyl ester hydrochloride
- L-N,N-Diethylalanine 6-fluoro-o-tolyl ester hydrochloride
Uniqueness
L-N,N-Diethylalanine 6-chloro-o-tolyl ester hydrochloride is unique due to the presence of the 6-chloro-o-tolyl group, which imparts specific chemical and biological properties. The chlorine atom enhances its reactivity and potential biological activities compared to other similar compounds with different halogen substitutions.
Properties
CAS No. |
2014-30-4 |
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Molecular Formula |
C14H21Cl2NO2 |
Molecular Weight |
306.2 g/mol |
IUPAC Name |
[1-(2-chloro-6-methylphenoxy)-1-oxopropan-2-yl]-diethylazanium;chloride |
InChI |
InChI=1S/C14H20ClNO2.ClH/c1-5-16(6-2)11(4)14(17)18-13-10(3)8-7-9-12(13)15;/h7-9,11H,5-6H2,1-4H3;1H |
InChI Key |
SFBFQUNOEIVWBN-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)C(C)C(=O)OC1=C(C=CC=C1Cl)C.[Cl-] |
Origin of Product |
United States |
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